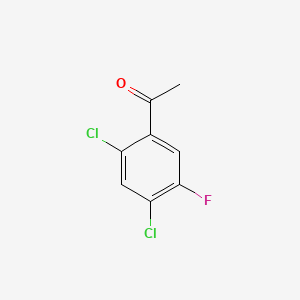

2',4'-Dichloro-5'-fluoroacetophenone

説明

Significance in Contemporary Chemical Synthesis and Applied Science

The significance of 2',4'-dichloro-5'-fluoroacetophenone in modern science stems from its utility as a key intermediate. Its halogenated phenyl ring is a versatile scaffold for constructing a wide range of organic compounds. chemimpex.com

In pharmaceutical development , the compound is a crucial precursor for synthesizing fluoroquinolone antibiotics, such as ciprofloxacin. acs.org The global demand for this compound is estimated at approximately 7,000 tons, underscoring its industrial importance. acs.org The incorporation of fluorine atoms into drug candidates can enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity to target proteins. nih.gov It also serves as an intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com

In the agrochemical industry , this compound is used to formulate potent herbicides, pesticides, and fungicides, contributing to crop protection and improved agricultural yields. chemimpex.com Its distinct chlorinated and fluorinated groups enhance the efficacy and stability of these agrochemical products. chemimpex.com

Beyond these primary applications, this compound is explored in material science for creating advanced polymers and coatings with enhanced durability and resistance. chemimpex.com It also functions as a reagent in organic synthesis for laboratory research and is utilized in analytical chemistry for the detection and quantification of other compounds. chemimpex.com

Historical Context of Research and Development

Historically, the synthesis of this compound has been a multi-step process, often beginning with precursors like o-dichlorobenzene or p-nitrochlorobenzene. acs.orggoogle.com Traditional industrial synthesis involves a four-step reaction sequence: nitration, fluorination, nitrochlorination, and acetylation. acs.org

These classical methods, while effective, presented several challenges. The initial nitration step, for example, typically used a mixture of nitric and sulfuric acids, which generated significant amounts of acidic waste and posed environmental concerns. acs.org The subsequent fluorination reaction often required high temperatures (around 200 °C) and the use of quaternary ammonium (B1175870) salt catalysts, which could lead to the formation of byproducts and necessitate complex purification procedures. acs.org

Efforts to refine and improve the synthesis of this compound are documented in patent literature. For instance, a 2010 patent describes a process starting from 3,4-dichloronitrobenzene (B32671), which is then fluorinated, chlorinated, and finally acylated to produce this compound. google.comwipo.int This patent highlights a focus on improving yield and purity through methods like melt crystallization for purification. google.com These developments reflect a long-standing endeavor to make the production of this key intermediate more efficient and economical.

Current Research Landscape and Future Directions

Recent advancements include the use of microchannel continuous reaction technology for the nitration step, which replaces the traditional mixed-acid process and reduces waste. acs.org In fluorination, novel catalysts are being developed to replace older quaternary ammonium salts, leading to better catalytic efficiency, lower reaction temperatures, and higher product yields. acs.org Researchers are also exploring alternative oxidation systems, such as using molecular oxygen (O2) in a catalyst- and additive-free environment, to create aromatic ketones in a more environmentally friendly manner. researchgate.net

The future of research in this area will likely continue to prioritize green chemistry principles. The market for this compound is projected to grow, driven by the continuous demand for new pharmaceuticals and agrochemicals, particularly in expanding Asian markets. datainsightsmarket.com A key challenge and future direction will be the rational design of molecules, strategically placing fluorine atoms to best optimize the desired properties in the final products. nih.gov This ongoing innovation in synthesis and application ensures that this compound will remain a compound of high interest in applied chemical science. datainsightsmarket.comopenpr.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKJFAMIABOKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220668 | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-10-9 | |

| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development

Established Synthetic Routes and Reaction Conditions

Friedel-Crafts Acylation Approaches

A prominent method for the synthesis of 2',4'-dichloro-5'-fluoroacetophenone is the Friedel-Crafts acylation of a suitably substituted benzene (B151609) ring. organic-chemistry.org This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto the aromatic nucleus, typically in the presence of a Lewis acid catalyst. youtube.com

The Friedel-Crafts acylation route to this compound commonly employs 1,3-dichloro-4-fluorobenzene (B72064) as the aromatic substrate. The acyl group is introduced using an acylating agent, with acetyl chloride being a frequently utilized reagent. googleapis.com Acid anhydrides are also viable acylating agents in this type of reaction. googleapis.com

The reaction is facilitated by a Lewis acid catalyst, which activates the acylating agent, rendering it more electrophilic. youtube.com Aluminum chloride (AlCl₃) is a conventional and effective catalyst for this transformation. masterorganicchemistry.com However, due to the formation of a stable complex between the ketone product and AlCl₃, a stoichiometric amount of the catalyst is often necessary. wikipedia.org Research has also explored the use of other Lewis acids, such as ferric chloride (FeCl₃), and alternative catalytic systems to improve reaction efficiency and reduce waste. masterorganicchemistry.com For instance, zinc oxide (ZnO) has been investigated as a reusable catalyst for Friedel-Crafts acylation reactions.

While not a direct route from a simple acetophenone (B1666503), sequential halogenation is an integral part of the multi-step synthesis of this compound. In these pathways, halogenation reactions are strategically employed to introduce the chlorine atoms onto the aromatic ring at specific positions. For example, a multi-step process may begin with a nitrated aromatic compound which is then subjected to chlorination. google.com This controlled introduction of halogen atoms is crucial for building the correct substitution pattern on the aromatic ring before subsequent functional group manipulations.

Multi-step Synthetic Pathways

An alternative and widely employed approach to the synthesis of this compound involves a multi-step reaction sequence starting from more readily available precursors. google.com This method allows for the systematic construction of the target molecule through a series of well-defined chemical transformations. google.com

One such multi-step pathway commences with a halogenated nitrobenzene, for example, 3,4-dichloronitrobenzene (B32671). google.com The first key step in this sequence is a nucleophilic aromatic substitution reaction to introduce the fluorine atom. This is typically achieved by treating the starting material with a source of fluoride (B91410) ions, such as potassium fluoride (KF). google.com The reaction conditions, including the bulk density of the potassium fluoride, can be optimized to facilitate the formation of the fluorinated intermediate product. google.com

Following the initial fluorination, the resulting intermediate is subjected to further transformations to introduce the remaining functional groups. This often involves a chlorination step to achieve the desired dichlorinated substitution pattern on the aromatic ring. google.com The process can involve reacting the fluorinated intermediate with chlorine gas. google.com

The final step in this multi-step sequence is the acylation of the dichlorofluorobenzene intermediate. google.com This is typically a Friedel-Crafts acylation reaction, as described previously, where an acylating agent is used to introduce the acetyl group, yielding the final product, this compound. google.com The crude product from this reaction is then subjected to purification, which may involve techniques such as melt crystallization to enrich the final product and remove impurities. google.com

| Starting Material | Reagents | Product |

| 1,3-dichloro-4-fluorobenzene | Acetyl chloride, AlCl₃ | This compound |

| 3,4-dichloronitrobenzene | 1. KF 2. Cl₂ 3. Acetylating agent | This compound |

Industrial Production Methods and Optimization

The industrial synthesis of this compound is a multi-step process that has been refined to maximize yield and product purity. Key methodologies involve carefully controlled reactions and advanced purification techniques to isolate the desired product from isomers and unreacted starting materials.

Condensation Reactions in Industrial Scale

The final key step in the industrial production of this compound is typically a Friedel-Crafts acylation reaction. patsnap.com This electrophilic aromatic substitution reaction involves treating a dichlorofluorobenzene intermediate with an acylating agent. google.comgoogle.com

A common pathway starts with 3,4-dichloronitrobenzene, which is first fluorinated and then chlorinated to produce the dichlorofluorobenzene precursor. google.com This intermediate is then acylated to form a mixture containing this compound along with isomeric byproducts, such as 2,6-dichloro-3-fluoroacetophenone. patsnap.comgoogle.com The reaction is typically catalyzed by a Lewis acid, with aluminum trichloride (B1173362) (AlCl₃) being a traditional choice. patsnap.compatsnap.com The acylation process results in a crude product mixture where the desired isomer is the main component. patsnap.com

Table 1: Example of Friedel-Crafts Acylation for a Related Compound

| Reactant 1 | Reactant 2 | Catalyst | Reaction Mode | Result |

|---|

This table illustrates a typical Friedel-Crafts acylation, a reaction type central to the synthesis of this compound. patsnap.com

Purification Techniques in Large-Scale Synthesis

Achieving high purity is critical for this compound, especially given its use as a key intermediate in pharmaceuticals like ciprofloxacin. patsnap.comacs.org Industrial processes employ several sophisticated purification techniques to separate the target molecule from byproducts and starting materials.

Melt crystallization is a highly effective thermodynamic separation process for purifying this compound from its isomers. google.comgoogle.com This technique is particularly advantageous as an alternative to distillation when dealing with close-boiling isomers. gea.com The process involves melting the crude product mixture and then cooling it under controlled conditions to selectively crystallize the desired this compound, which has a different melting point than its impurities. patsnap.com

The mother liquor, which is enriched with impurities, is then separated from the pure crystals. google.comgoogle.com This process can be repeated to achieve continuous enrichment and high product purity. google.com A final "sweating" step, where the temperature of the purified crystals is slowly raised, allows any remaining mother liquor to melt and drain away. google.com This method can yield this compound with a purity of 99.2% or higher. google.comgoogle.com

Table 2: Melt Crystallization Process Parameters

| Parameter | Value/Range | Purpose |

|---|---|---|

| Draining Temperature | -15 °C | Initial separation of mother liquor |

| Sweating Temperature | 30 to 40 °C | Removal of remaining impurities from crystals |

| Final Purity | > 99.2% | High-purity product enrichment |

Data compiled from a patented industrial process for this compound. google.com

While "acidolysis" in its strictest sense (cleavage of a chemical bond by an acid) is not the primary reaction, the role of acid catalysis is fundamental to the synthesis of this compound. The key Friedel-Crafts acylation step is traditionally catalyzed by strong Lewis acids like AlCl₃. patsnap.comacs.org The catalyst's function is to activate the acylating agent, making it a more potent electrophile that can attack the aromatic ring. In an effort to improve the process, research has focused on developing more efficient and recyclable acid catalysts. One such development involves using magnetic materials with both Brønsted and Lewis acid sites to replace the traditional AlCl₃. acs.org This innovation not only improves the reaction's efficiency but also simplifies catalyst recovery and reduces acidic waste, contributing to a more sustainable industrial process. acs.org

Advanced and Sustainable Synthetic Strategies

Key innovations in this sustainable process include:

Microchannel Continuous Reaction: Replacing the traditional mixed-acid nitration step with microchannel technology leads to better control and safety. acs.org

Novel Catalysts: A new CNC+ catalyst is used for the fluorination reaction, which improves efficiency, allows for lower reaction temperatures, and increases product yields compared to traditional quaternary ammonium (B1175870) salt catalysts. acs.org

Immobilized Acid Catalysts: In the final acetylation step, the conventional AlCl₃ catalyst is replaced by a magnetic, immobilized bisacid site catalyst ([HPhIm][FeCl₄]/MPNs). This facilitates easier separation and reuse of the catalyst. acs.org

Microchannel Continuous Flow Reaction Technology in Nitration

The nitration of the initial substrate is a critical step that has been significantly improved by moving from traditional batch processes to modern continuous flow technology. acs.org Nitration reactions are typically fast and highly exothermic, which poses significant safety risks and challenges for scalability in conventional batch reactors. ewadirect.combeilstein-journals.orgresearchgate.net

Microchannel reactors, with their narrow channel diameters (typically in the millimeter range), offer superior heat and mass transfer capabilities. ewadirect.commicroflutech.com This allows for precise control over reaction temperature, minimizing the risk of thermal runaways and the formation of unwanted by-products. ewadirect.com The high surface-area-to-volume ratio ensures that the heat generated by the exothermic reaction is dissipated efficiently. ewadirect.comresearchgate.net In the optimized synthesis of this compound, replacing the traditional mixed acid batch process with microchannel continuous reaction technology has been a key innovation. acs.org This shift not only enhances safety but also improves yield and production rate, marking a significant advancement in the manufacturing process. acs.orgewadirect.com

Novel Catalytic Systems in Fluorination Reactions

Fluorination, the step where a fluorine atom is introduced into the aromatic ring, has also been a focus of process development. acs.org The efficiency of this nucleophilic substitution reaction is highly dependent on the catalyst used.

The CNC+ catalyst serves as a direct replacement for traditional phase-transfer catalysts like quaternary ammonium salts. acs.org While effective to an extent, quaternary ammonium salts can have limitations regarding thermal stability and catalyst turnover. The implementation of the more robust and efficient CNC+ catalyst represents a significant upgrade, contributing to a more streamlined and productive fluorination process. acs.org

Immobilized Brønsted and Lewis Acid Catalysts in Acetylation

The final step in the synthesis is the Friedel-Crafts acetylation of 2,4-dichlorofluorobenzene to yield the target molecule, this compound. acs.orgmasterorganicchemistry.com This reaction traditionally relies on strong Lewis acid catalysts. masterorganicchemistry.com Modern approaches have focused on developing heterogeneous, reusable catalysts that combine both Brønsted and Lewis acidic properties to improve performance and sustainability. acs.orgmdpi.com

A significant breakthrough in the acetylation step has been the development of a magnetic nanoparticle (MPN)-immobilized catalyst, [HPhIm][FeCl₄]/MPNs. acs.orgacs.org This catalyst features both Brønsted and Lewis acid sites, which work synergistically to promote the acylation reaction. acs.org Its application leads to a notable improvement in the regioselectivity of the reaction. The primary product is this compound, but a minor isomer, 2,6-dichloro-3-fluoroacetophenone, is also inevitably formed. acs.org

Without the [HPhIm][FeCl₄]/MPNs catalyst, the ratio of the desired product to the byproduct is approximately 80:20. acs.org However, with the catalyst, this ratio improves significantly to around 94:6. acs.org Furthermore, the catalyst dosage has a direct impact on the conversion of the starting material and the final product yield.

Table 1: Effect of [HPhIm][FeCl₄]/MPNs Catalyst Dosage on Acetylation

| Catalyst Dosage (g) | Conversion Rate of 2,4-dichlorofluorobenzene (%) | Yield of this compound (%) |

|---|---|---|

| 0.5 | 28.2 | Not specified |

| 1.0 | Not specified | Not specified |

| 1.5 | Not specified | Not specified |

| 2.0 | 99.6 | 93.5 |

Data sourced from a study on the optimized synthesis process. acs.org

As the table demonstrates, increasing the catalyst amount to 2.0 g results in a near-complete conversion of the reactant and achieves a peak product yield of 93.5%. acs.org

The traditional Friedel-Crafts acylation heavily relies on stoichiometric amounts of aluminum chloride (AlCl₃) as the catalyst. acs.orgmasterorganicchemistry.com However, AlCl₃ has several drawbacks; it is highly hygroscopic, generates a large amount of acidic aqueous waste during work-up, and can be difficult to handle and separate from the product mixture. beyondbenign.org

Data reflects the cumulative improvements across the four-step synthesis. acs.org

Green Oxidation Methodologies

In response to the growing need for environmentally sustainable chemical manufacturing, research has focused on developing green oxidation methodologies. researchgate.net These methods aim to reduce the environmental impact of chemical synthesis by utilizing cleaner oxidants and more efficient reactor technologies. researchgate.netresearchgate.net For the synthesis of aromatic ketones like this compound, traditional oxidation processes often rely on stoichiometric oxidants that generate significant harmful byproducts and can cause equipment corrosion. researchgate.net The shift towards greener alternatives is therefore a critical area of process development. researchgate.net

Molecular oxygen (O₂) is considered the ultimate "green" oxidant for organic synthesis due to its natural abundance, low cost, and the benign nature of its primary byproduct, water. researchgate.netresearchgate.netscispace.com The direct use of molecular oxygen, often from the air, in liquid-phase aerobic oxidations represents a more sustainable approach compared to traditional methods. nih.govdiva-portal.org

Recent research has led to the development of new, selective aerobic oxidation techniques. researchgate.net These methodologies are crucial for minimizing the large amounts of waste typically generated by stoichiometric oxidants. nih.gov For the synthesis of aromatic ketones, a practical and efficient green method has been developed utilizing a bis(2-butoxyethyl) ether/O₂ system that operates without the need for external catalysts, additives, or bases. researchgate.net This approach demonstrates tolerance for various functional groups and is suitable for large-scale synthesis. researchgate.net The use of electron transfer mediators (ETMs) can further enhance the efficiency of aerobic oxidations by lowering the energy barrier for the transfer of electrons to O₂, mimicking elegant biological oxidation systems. diva-portal.org

A continuous flow approach for the aerobic photo-oxidation of benzylic substrates to produce aromatic ketones has been demonstrated. nih.gov This process utilizes UV-A LEDs and a specialized reactor to ensure effective gas-liquid mixing, achieving short residence times of approximately one minute. nih.gov The use of compressed air as the oxygen source, rather than pure oxygen, enhances the safety of the process, particularly on an industrial scale. nih.govacs.org This method, combined with a water-soluble photocatalyst, represents a greener and more intensified process attractive for industrial applications. nih.govacs.org The scalability of such systems has been proven, allowing for the production of multigram quantities of ketone products within hours. nih.gov

| Parameter | Details | Reference |

| Oxidant | Compressed Air / Molecular Oxygen (O₂) | nih.gov |

| Reactor Type | Corning AFR Photoreactor | nih.govacs.org |

| Light Source | UV-A LEDs (375 nm) | nih.gov |

| Catalyst | Sodium anthraquinone-2 sulfonate (SAS), water-soluble | nih.gov |

| Residence Time | < 60 seconds | acs.org |

| Key Advantage | Enhanced safety, process intensification, green credentials | nih.govacs.org |

Waste Gas Utilization in Nitrochlorination Reactions

The synthesis of this compound often involves the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene. patsnap.com The precursor, 1,3-dichloro-4-fluorobenzene, can be synthesized through a sequence that starts from 3,4-dichloronitrobenzene. google.comwipo.int This multi-step synthesis pathway involves nitration and chlorination reactions, which can potentially generate waste gases. While the broader field of chemical synthesis is exploring methods for waste gas utilization to improve atom economy and reduce environmental impact, specific details regarding the capture and reuse of waste gases in the nitrochlorination reactions leading to this compound precursors are not extensively detailed in the available literature.

Recycling and Recovery of this compound

Efficient recycling and recovery protocols are crucial for improving the economic and environmental profile of this compound production. These processes focus on retrieving the target compound from waste streams and reusing ancillary materials.

Methods for Recovery from Crystallization Mother Liquor

During the synthesis of this compound via the Friedel-Crafts acylation, an isomeric byproduct, 2',6'-dichloro-3'-fluoroacetophenone, is inevitably formed. patsnap.com After the initial crystallization to isolate the desired product, the remaining solution, known as the mother liquor, contains a significant amount of unrecovered this compound along with the isomer. patsnap.com

A patented method has been developed for the effective recovery of the target compound from this crystallization mother liquor. patsnap.com The process involves two main steps:

Ketalization : The mother liquor is reacted with neopentyl glycol in an inert organic solvent, such as toluene (B28343) or cyclohexane, under the action of an acidic catalyst like p-toluenesulfonic acid. This selectively forms the ketal of this compound. patsnap.com

Hydrolysis : The formed ketal is then hydrolyzed with water in the presence of an acidic catalyst to yield the purified this compound. patsnap.com

This recovery method boasts a high recovery rate, simple operation, and mild reaction conditions, making it suitable for industrial-scale production. patsnap.com Another technique used for purification and enrichment from the mother liquor is melt crystallization, which can increase the final yield by 6-8%. google.com

| Step | Reagents | Solvent | Catalyst | Outcome | Reference |

| Ketalization | Mother Liquor, Neopentyl Glycol | Toluene or Cyclohexane | p-Toluenesulfonic acid | This compound ketal | patsnap.com |

| Hydrolysis | Ketal, Water | Inert organic solution | Acidic Catalyst B | Purified this compound | patsnap.com |

Recycling of Auxiliary Reagents and Solid Acidic Catalysts

The sustainability of the recovery process is further enhanced by the ability to recycle key reagents. In the ketalization-hydrolysis method for recovery from the mother liquor, the auxiliary reagent, neopentyl glycol, can be recovered and reused in subsequent batches. patsnap.com Furthermore, the solid acidic catalysts employed in the process can also be recycled. patsnap.com This repeated use of reagents reduces raw material consumption and waste generation, contributing to lower production costs and a more environmentally friendly process. patsnap.com The ability to recycle heterogeneous catalysts is a known advantage for improving process efficiency and preventing product contamination. researchgate.net

Chemical Reactivity and Reaction Mechanisms

Types of Chemical Transformations

Nucleophilic Substitution Reactions

2',4'-Dichloro-5'-fluoroacetophenone is susceptible to nucleophilic aromatic substitution (SNAr), a pathway distinct from SN1 and SN2 reactions. wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before the leaving group is expelled. libretexts.orgyoutube.com

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, as these groups stabilize the negatively charged intermediate. wikipedia.orgyoutube.com In this compound, the acetyl group (-COCH₃) is a strong EWG. It is positioned para to the fluorine atom and ortho to the chlorine atom at the 4-position, making both halogens potential sites for substitution.

A notable aspect of SNAr reactions is the leaving group ability of halogens, which is often the reverse of that seen in aliphatic substitutions. Due to the rate-determining step being the nucleophilic attack, the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack. youtube.com Consequently, the fluorine atom is typically a better leaving group than chlorine or bromine in SNAr reactions.

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the ring by stabilizing the negative charge of the Meisenheimer complex. wikipedia.org | The acetyl group strongly activates the ring for nucleophilic attack. |

| Position of EWGs | Activation is strongest when EWGs are ortho or para to the leaving group. wikipedia.org | The acetyl group is para to the fluorine and ortho to the C4-chlorine, activating both sites. |

| Leaving Group Ability | Generally F > Cl > Br > I. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom. youtube.com | The fluorine at C5' is the most likely site for substitution by a nucleophile. |

Reduction Reactions to Alcohols or Amines

The carbonyl group of this compound can be readily reduced to form the corresponding secondary alcohol, 1-(2,4-dichloro-5-fluorophenyl)ethanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub This is followed by protonation of the resulting alkoxide intermediate by a protic solvent (like methanol (B129727) or ethanol) or during an acidic workup to yield the alcohol. libretexts.orgrsc.org

Furthermore, the ketone can be converted into a primary amine through reductive amination. This two-step process typically involves the reaction of the ketone with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced to the corresponding amine. sioc-journal.cnwhiterose.ac.uk Various reducing agents can be employed, including sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 1-(2,4-dichloro-5-fluorophenyl)ethanol |

| Reductive Amination | 1. Ammonia (NH₃) 2. Reducing agent (e.g., H₂/Catalyst, NaCNBH₃) | 1-(2,4-dichloro-5-fluorophenyl)ethanamine |

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the substituted phenyl ring of this compound is possible, though challenging due to the deactivating nature of the existing substituents. The outcome of such reactions is dictated by the combined directing effects of the acetyl group and the two chlorine and one fluorine atoms.

Acetyl Group (-COCH₃): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. libretexts.org

Halogens (-Cl, -F): Halogens are also deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (arenium ion) formed during ortho or para attack. pressbooks.publibretexts.org

Condensation Reactions (e.g., Crossed Aldol (B89426) Condensation for Chalcone (B49325) Synthesis)

As a ketone with α-hydrogens (on the methyl group), this compound can undergo base-catalyzed condensation reactions with aldehydes that lack α-hydrogens. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, used to synthesize chalcones. wikipedia.orggordon.edu

In this reaction, a strong base (like NaOH or KOH) removes an α-hydrogen from the methyl group of the acetophenone (B1666503) to form a resonance-stabilized enolate ion. chemistnotes.combyjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). numberanalytics.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the final product, a chalcone, which is an α,β-unsaturated ketone. gordon.edu This dehydration step is often spontaneous, especially when the resulting double bond is conjugated with both aromatic rings. gordon.edu Chalcones derived from this starting material are investigated for their biological activities. japsonline.com

Oxidation Reactions (e.g., to Carboxylic Acids)

Ketones are generally resistant to oxidation without breaking carbon-carbon bonds. libretexts.org However, methyl ketones such as this compound can be oxidized to a carboxylic acid via the haloform reaction. ncert.nic.inactascientific.com This reaction involves treating the ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of excess base (e.g., NaOH). masterorganicchemistry.com

The reaction proceeds through the repeated base-catalyzed halogenation of all three α-hydrogens on the methyl group, forming a trihalomethyl ketone intermediate. actascientific.com The carbonyl carbon of this intermediate is then attacked by a hydroxide (B78521) ion. In the final step, the trihalomethyl anion (e.g., ⁻CX₃), which is a good leaving group, is cleaved, yielding a carboxylate salt and a haloform (CHX₃). masterorganicchemistry.com Acidic workup protonates the carboxylate to give the final carboxylic acid product, 2,4-dichloro-5-fluorobenzoic acid. nih.gov

Mechanistic Investigations of Key Reactions

The reactivity of this compound is best understood by examining the mechanisms of its principal transformations.

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves two main steps: addition and elimination. A nucleophile attacks the carbon bearing a leaving group (e.g., fluorine), forming a tetrahedral, negatively charged Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring and is significantly stabilized by the para-acetyl group. In the second, faster step, the leaving group departs, restoring the ring's aromaticity. libretexts.org

Reduction with NaBH₄: This is a nucleophilic addition reaction. The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride nucleophile attacks the partially positive carbonyl carbon, breaking the C=O π-bond and forming a C-H σ-bond. chemguide.co.ukpressbooks.pub The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate. This intermediate is then protonated by the solvent or upon acidic workup to yield the final alcohol product. rsc.org

Claisen-Schmidt Condensation: This base-catalyzed reaction begins with the deprotonation of an α-carbon of the ketone by a base (e.g., OH⁻), forming an enolate. chemistnotes.com This enolate is a potent carbon nucleophile. It then attacks the electrophilic carbonyl carbon of the aldehyde partner. numberanalytics.com This addition forms a tetrahedral alkoxide intermediate (a β-hydroxy ketone). This intermediate is subsequently protonated and then quickly undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone). gordon.edu

Haloform Reaction: The mechanism starts with the base removing a proton from the α-methyl group to form an enolate. masterorganicchemistry.com This enolate reacts with a halogen (X₂) in an α-substitution reaction. This process repeats two more times until a trihalomethyl ketone is formed. actascientific.com The presence of the three electron-withdrawing halogens makes the carbonyl carbon highly electrophilic. A hydroxide ion then attacks this carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the stable trihalomethyl anion (⁻CX₃) as a leaving group and forming a carboxylic acid. masterorganicchemistry.com Finally, a rapid acid-base reaction occurs where the basic ⁻CX₃ anion deprotonates the carboxylic acid to form a carboxylate and the haloform (CHX₃). nih.gov

Role of Electron-Withdrawing Substituents on Reactivity

The benzene (B151609) ring of this compound is substituted with two chlorine atoms, one fluorine atom, and an acetyl group. Halogens (Cl, F) are classic examples of electron-withdrawing groups, which decrease the electron density of the aromatic ring through induction. This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.

The acetyl group (COCH₃) is also strongly deactivating and acts as a meta-director for electrophilic substitutions. The combined presence of these substituents significantly influences the compound's reactivity. The halogenated structure is noted for enhancing the compound's reactivity in specific contexts, making it a valuable intermediate in organic synthesis. chemimpex.com While electron-withdrawing groups generally decrease the rate of electrophilic substitution, they can increase the reactivity of the ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a strong withdrawing group. In related compound classes, such as fluorinated arylcyclopropylamines, the presence of electron-withdrawing substituents has been shown to decrease the potency of enzyme inhibition, a finding linked to the electronic effects on the molecule's interaction with active sites. nih.govresearchgate.net

The reactivity of the acetyl group's carbonyl carbon is also influenced by the substituted ring. The electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is a key aspect of its utility in forming various derivatives.

Influence of Catalysis on Reaction Pathways and Selectivity

Catalysis plays a pivotal role in the synthesis and transformation of this compound, often enabling higher yields, improved selectivity, and milder reaction conditions. The synthesis of this compound, which is a key intermediate for pharmaceuticals like ciprofloxacin, has been optimized through innovative catalytic methods. acs.orggoogle.com

Similarly, in the fluorination steps leading to the precursors of this compound, catalysis is crucial. The substitution of traditional quaternary ammonium (B1175870) salt catalysts with a novel CNC+ catalyst has been shown to improve catalytic efficiency, lower reaction temperatures, and increase product yields. acs.org Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or guanidinium (B1211019) salts, are also effectively used in the fluorination of precursors like 3,4-dichloronitrobenzene (B32671) with potassium fluoride (B91410). google.comgoogle.com

The table below summarizes the impact of different catalysts on reactions related to this compound.

| Reaction Type | Catalyst | Substrate(s) | Effect of Catalyst |

| Acetylation | [HPhIm][FeCl₄]/MPNs (magnetic bisacid catalyst) | 1,3-dichloro-4-fluorobenzene (B72064), Acetylating agent | Replaces traditional AlCl₃, improves overall process yield. acs.org |

| Acetylation | Aluminum trichloride (B1173362) (AlCl₃) | 2,4-dichlorofluorobenzene, Acetyl chloride | Standard Lewis acid catalyst for Friedel-Crafts acylation. chemicalbook.compatsnap.com |

| Fluorination | CNC+ catalyst | Precursor for 2,4-dichloro-5-fluorobenzene | Replaces quaternary ammonium salts, improves efficiency, lowers temperature, increases yield. acs.org |

| Fluorination | Phase Transfer Catalysts (e.g., TBAB) | 3,4-dichloronitrobenzene, Potassium fluoride | Facilitates the reaction between the organic substrate and the inorganic fluoride salt. google.comgoogle.com |

Derivatization Strategies

The presence of the ketone functional group makes this compound a versatile starting material for the synthesis of a wide range of derivatives. chemimpex.com These derivatization strategies are fundamental to its application as a building block in the pharmaceutical and agrochemical industries. chemimpex.com

One key strategy involves the reaction of the carbonyl group with nucleophiles. For example, the compound can be selectively protected by forming a ketal. A method has been developed to separate this compound from its isomers by reacting the mixture with neopentyl glycol in the presence of an acid catalyst like p-toluenesulfonic acid. patsnap.com The desired compound forms a ketal derivative, which can be separated and subsequently hydrolyzed back to the pure ketone. patsnap.com

Another common derivatization pathway for ketones is the formation of hydrazones. While not specifically documented for this compound in the provided sources, analogous compounds like 2,4-dihydroxyacetophenone are readily converted into various hydrazone derivatives by condensation with substituted hydrazines. nih.gov This type of reaction creates a C=N double bond, offering a scaffold for building more complex molecules.

Furthermore, the acetyl group can undergo oxidation. Continuous flow oxidation processes using molecular oxygen (O₂) can be applied to convert alkyl aromatics into ketones, and similar principles can be used to further modify the acetyl group or other parts of the molecule under controlled conditions. researchgate.net

The table below outlines some derivatization strategies applicable to this compound.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

| Ketalization | Neopentyl glycol, p-toluenesulfonic acid | Ketone | Ketal patsnap.com |

| Hydrolysis of Ketal | Water, Acid catalyst | Ketal | Ketone patsnap.com |

| Hydrazone Formation (Analogous) | Substituted Hydrazines | Ketone | Hydrazone nih.gov |

| Oxidation (Potential) | Molecular Oxygen (O₂), Catalyst | Acetyl group / Alkyl chain | Carboxylic acid or other oxidized products researchgate.net |

These strategies highlight the chemical versatility of this compound, allowing for its incorporation into a diverse array of more complex chemical structures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 ,4 Dichloro 5 Fluoroacetophenone

The definitive identification and structural confirmation of 2',4'-Dichloro-5'-fluoroacetophenone rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the compound. An integrated approach, combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), is essential for unambiguous characterization.

Applications in Medicinal Chemistry and Pharmaceutical Development

Precursor in Fluoroquinolone Antibiotic Synthesis

2',4'-Dichloro-5'-fluoroacetophenone is a well-established precursor in the synthesis of fluoroquinolone antibiotics. lookchem.com The 4-quinolone ring system is a core structural motif in many antibacterial agents, and this compound provides an essential starting point for constructing this scaffold. vcu.edu Its specific arrangement of chloro and fluoro substituents is integral to the synthesis pathways of widely used antibiotics like Ciprofloxacin. lookchem.com

Fluoroquinolones exert their antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comnih.govnih.gov These enzymes are crucial for bacterial DNA replication, managing the topological state of the DNA. oup.com

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication. It also removes positive supertwists that accumulate ahead of the replication fork. oup.com In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. bohrium.com

Topoisomerase IV: This enzyme is primarily involved in the final stages of DNA replication. It separates interlinked daughter chromosomes (decatenation), allowing them to segregate into daughter cells. oup.com Topoisomerase IV is often the main target in Gram-positive bacteria. bohrium.com

The mechanism of action involves the fluoroquinolone stabilizing a complex formed between the enzyme and the DNA. oup.comnih.gov This ternary complex blocks the movement of the DNA replication fork, converting reversible enzyme-DNA complexes into irreversible ones, which leads to double-strand breaks in the DNA and ultimately results in bacterial cell death. oup.combohrium.com

The core structure provided by this compound is instrumental in developing new generations of fluoroquinolones. The synthesis of the 4-quinolone ring system is a key area of study, with this compound serving as an attractive synthetic target. vcu.edu By modifying the synthetic route originating from this precursor, researchers can introduce various aryl groups and other substituents to the basic fluoroquinolone structure. These modifications aim to enhance the antibacterial spectrum, improve pharmacokinetic profiles, and overcome emerging bacterial resistance. The development of novel methodologies for synthesizing 4-quinolones from this starting material facilitates the assembly of new and potentially more effective antibacterial drugs. vcu.edu

Synthesis of Other Active Pharmaceutical Ingredients (APIs)

Beyond its role in antibiotic synthesis, this compound is a valuable intermediate for a variety of other Active Pharmaceutical Ingredients (APIs). chemimpex.com

Research has demonstrated the utility of this compound in creating molecules with anti-inflammatory and analgesic properties. chemimpex.com A notable example is its use as a starting material for a series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles. lookchem.comnih.gov In studies, certain synthesized derivatives from this family exhibited significant biological activity. For instance, compounds where the thiazolotriazole ring was substituted with 4-chlorophenyl or 2,4-dichloro-5-fluorophenyl groups showed excellent anti-inflammatory activity. nih.gov Similarly, derivatives containing 4-chlorophenyl, 4-bromophenyl, and 2,4-dichloro-5-fluorophenyl substituents displayed potent analgesic effects in experimental models. nih.gov

The chemical reactivity and halogenated structure of this compound make it a key building block for a wide array of biologically active molecules. chemimpex.com The presence of fluorine, in particular, is known to enhance pharmacological properties, often by increasing lipid solubility, which can improve the absorption and transport of drugs within the body. lookchem.com The compound serves as a scaffold for synthesizing various heterocyclic systems, which are prominent in many potent therapeutic agents. For example, the thiazolotriazole derivatives synthesized from this precursor not only showed anti-inflammatory and analgesic effects but also exhibited good antibacterial and antifungal activities. nih.gov This highlights the compound's role in generating molecules with diverse pharmacological profiles.

Structure-Activity Relationship (SAR) Studies of Derivatives

Derivatives synthesized from this compound are valuable for conducting structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are responsible for its biological effects.

In the case of the thiazolotriazole derivatives, SAR studies revealed clear patterns between the substituents on the thiazole (B1198619) ring and the observed biological activities. nih.gov

Table 1: SAR Findings for Thiazolotriazole Derivatives

| Activity | Substituent Group at Position 6 | Potency |

|---|---|---|

| Anti-inflammatory | 4-fluorophenyl | Excellent |

| 4-chlorophenyl | Excellent | |

| 2,4-dichloro-5-fluorophenyl | Excellent | |

| Analgesic | 4-chlorophenyl | Excellent |

| 4-bromophenyl | Excellent | |

| 2,4-dichloro-5-fluorophenyl | Excellent | |

| Antibacterial | 4-fluorophenyl | Good |

| 4-chlorophenyl | Good | |

| 2,4-dichloro-5-fluorophenyl | Good | |

| Antifungal | 4-chlorophenyl | Good |

These findings demonstrate how the core structure derived from this compound can be systematically modified to optimize different therapeutic activities. Such SAR studies are crucial in medicinal chemistry for designing more potent and selective drug candidates.

Chalcone (B49325) Derivatives and Their Biological Activities

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propene-1-one core structure. ijarsct.co.in This framework consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is largely responsible for their broad spectrum of biological activities. ijarsct.co.inresearchgate.net These compounds are typically synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503), such as this compound, and a substituted benzaldehyde. ijarsct.co.inresearchgate.net

The resulting chalcone derivatives are subjects of extensive research due to their diverse pharmacological properties. The presence of the reactive keto-ethylenic group makes them potent candidates for drug development. ijarsct.co.inresearchgate.net Research has demonstrated that both natural and synthetic chalcones exhibit a wide array of biological effects.

Table 1: Biological Activities of Chalcone Derivatives

| Biological Activity | Description | Sources |

|---|---|---|

| Anticancer | Chalcone derivatives have shown significant cytotoxic effects against various human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS). nih.gov | ijarsct.co.innih.gov |

| Antimicrobial | These compounds have been found to be active against both Gram-positive and Gram-negative bacteria. ijarsct.co.in | ijarsct.co.innih.gov |

| Antifungal | Certain chalcone derivatives exhibit potent antifungal properties. nih.gov | nih.gov |

| Antioxidant | The ability to scavenge free radicals, such as DPPH and ABTS, has been observed in several chalcone derivatives. nih.gov | ijarsct.co.innih.gov |

| Anti-inflammatory | Chalcones can play a role in mitigating inflammatory responses by affecting mediators like nitric oxide (NO) released by macrophages. ijarsct.co.in | ijarsct.co.innih.gov |

| Antiviral | Studies have indicated that some chalcone derivatives possess antiviral capabilities, including activity against HIV. ijarsct.co.innih.gov | ijarsct.co.innih.gov |

| Antiprotozoal | Activity against various protozoa has been reported for this class of compounds. nih.gov | nih.gov |

| Antitubercular | Certain derivatives have been tested and shown potential as antitubercular agents. ijarsct.co.in | ijarsct.co.in |

Substituent Effects on Antimicrobial Activity

The biological activity of chalcone derivatives can be significantly influenced by the nature and position of substituents on their aromatic rings. The inherent chloro and fluoro groups on the this compound-derived ring provide a foundational element for this activity.

In a study on chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety, the substituents on the second aromatic ring (derived from benzaldehyde) were shown to have a profound impact on anticancer activity. nih.gov For instance, derivatives with certain substituents exhibited higher potency against specific cancer cell lines.

Table 2: Effect of Substituents on Anticancer Activity (IC₅₀ in µg/mL) of Selected Chalcone Derivatives

| Compound | R Group (Substituent) | AGS Cell Line | HL-60 Cell Line | HeLa Cell Line |

|---|---|---|---|---|

| 4 | H | 5.21 ± 0.11 | 9.63 ± 0.24 | 8.87 ± 0.17 |

| 5 | 4-Cl | 0.89 ± 0.02 | 1.57 ± 0.02 | 5.67 ± 0.35 |

| 6 | 4-F | 4.34 ± 0.14 | 5.43 ± 0.19 | 7.34 ± 0.11 |

| 7 | 4-Br | 1.32 ± 0.07 | 1.49 ± 0.05 | 6.34 ± 0.04 |

| 8 | 4-CH₃ | 4.89 ± 0.13 | 6.23 ± 0.21 | 8.12 ± 0.15 |

Source: Adapted from research on (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides. nih.gov

This principle extends to antimicrobial activity. The presence of halogen atoms like fluorine and chlorine can alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for its interaction with microbial targets. Studies on other heterocyclic systems derived from 2,4-dichloro-5-fluorophenyl precursors, such as 1,3,4-oxadiazoles, have shown that these compounds exhibit significant antibacterial and antifungal activities. nih.gov The specific arrangement and type of substituents are key determinants of the potency and spectrum of this antimicrobial action. nih.gov For example, the incorporation of modified fluorotryptophans has been shown to significantly boost the antimicrobial efficacy of certain peptides. nih.gov

Pharmaceutical Process Optimization and Purity in Drug Synthesis

This compound is a key intermediate in the synthesis of several fluoroquinolone drugs, including ciprofloxacin. acs.orgacs.org Given the large-scale global demand for this intermediate, optimizing its synthesis process for efficiency, sustainability, and purity is of paramount importance. acs.org

Historically, the industrial production of this compound involved multi-step processes with significant drawbacks, including high waste generation and the use of hazardous reagents. acs.org Recent research has focused on the green transformation of this synthesis. acs.org A notable optimized process has demonstrated significant improvements over traditional methods. acs.org

Table 3: Comparison of Traditional vs. Optimized Synthesis Process for this compound

| Reaction Step | Traditional Method | Optimized Method | Key Advantages of Optimization |

|---|---|---|---|

| Nitration | Mixed acid process | Microchannel continuous reaction technology | Enhanced safety and control. |

| Fluorination | Quaternary ammonium (B1175870) salt catalyst | Novel CNC⁺ catalyst | Improved catalytic efficiency, lower reaction temperatures, increased yields. |

| Acetylation | AlCl₃ catalyst | Immobilized bisacid site catalyst ([HPhIm][FeCl₄]/MPNs) | Use of a reusable magnetic catalyst, replacing a hazardous reagent. |

Source: Data from an optimized process development study. acs.org

The purity of this compound is critical for its use in synthesizing active pharmaceutical ingredients (APIs). Impurities can lead to the formation of unwanted byproducts in the final drug, affecting its efficacy and safety. Processes have been developed to specifically address purity, employing techniques such as secondary distillation, recrystallization, and melt crystallization to achieve purities as high as 99.8% and 99%, respectively. chemicalbook.comgoogle.com High purity ensures the reliability of subsequent reaction steps and the quality of the final pharmaceutical product. chemimpex.com

Applications in Agrochemical and Specialty Chemical Industries

Intermediate in Herbicides and Fungicides Production

2',4'-Dichloro-5'-fluoroacetophenone serves as a crucial building block in the production of modern agrochemicals, particularly herbicides and fungicides. chemimpex.com The presence of multiple halogen substituents on the aromatic ring enhances the reactivity of the molecule, making it an essential precursor in organic synthesis pathways. chemimpex.com

The development of potent and selective agrochemicals is a primary focus of the agricultural industry. Researchers and chemical manufacturers utilize intermediates like this compound to construct larger, more complex active ingredients. chemimpex.com The distinct chlorinated and fluorinated groups on the compound not only influence its own reactivity but can also impart desirable properties to the final product, such as increased efficacy and stability. chemimpex.com Its role as a foundational component allows for the creation of innovative solutions aimed at improving agricultural productivity and managing crop diseases. chemimpex.com

| Structural Feature | Significance in Synthesis |

|---|---|

| Dichloro-substituted Phenyl Ring | Provides specific reaction sites and influences the electronic properties of the molecule, guiding subsequent chemical modifications. |

| Fluorine Atom | Often enhances the biological activity and metabolic stability of the final agrochemical product. |

| Acetophenone (B1666503) Group (Ketone) | Offers a key reactive site for a variety of chemical transformations, such as condensation and cyclization reactions, to build more complex molecular frameworks. |

Role in Pest Management and Crop Protection Solutions

The utility of this compound in synthesizing herbicides and pesticides places it at a critical starting point for developing comprehensive pest management and crop protection strategies. chemimpex.com Agrochemicals derived from this intermediate are formulated to provide effective and reliable solutions for farmers, helping to protect crops from weeds and fungal pathogens, which can significantly impact yield. chemimpex.com

The goal of modern crop protection is to develop targeted solutions that control pests while minimizing environmental impact. By using versatile intermediates, chemists can design active ingredients with specific modes of action. This allows for the creation of selective herbicides that target broadleaf weeds without harming essential crops like wheat or corn, and broad-spectrum fungicides that protect against a variety of plant diseases. The synthesis of these targeted solutions is a key component of Integrated Pest Management (IPM) programs, which aim to manage pests through a combination of chemical, biological, and cultural practices.

| Stage | Description | Example Role |

|---|---|---|

| Building Block | The initial chemical compound used as a foundation for synthesis. | This compound provides the core structure. |

| Chemical Synthesis | A series of controlled chemical reactions to build the final active ingredient. | Modification of the acetophenone group and further reactions on the phenyl ring. |

| Active Ingredient | The resulting potent molecule with herbicidal or fungicidal properties. | A complex molecule designed to inhibit a specific enzyme in a weed or fungus. |

| Formulated Product | The final commercial product containing the active ingredient, ready for application. | A liquid concentrate or granular herbicide/fungicide used in agriculture. |

Synthesis of Complex Organic Molecules for Industrial Applications

Beyond agrochemicals, this compound is a valuable intermediate for synthesizing a variety of complex organic molecules for broader industrial use. Its defined structure and reactive sites make it a reliable starting material in multi-step synthesis processes. chemimpex.com The compound's stability in various chemical reactions and its ability to facilitate complex synthesis pathways while maintaining high purity make it a preferred choice for industrial chemists. chemimpex.com

A significant industrial application that highlights its utility is its role as a key intermediate in the production of quinolone-based compounds. patsnap.com For instance, it is a precursor in the synthesis of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. patsnap.comacs.org This synthesis involves complex cyclization reactions where the structure of this compound is fundamental to forming the final heterocyclic core of the quinolone molecule. While the end product in this case is pharmaceutical, the synthesis process itself is a major industrial chemical operation that showcases the compound's importance in producing high-value, complex molecules. The industrial synthesis of this compound itself is typically achieved through a Friedel-Crafts acylation reaction, using raw materials like 2,4-dichlorofluorobenzene and acetyl chloride. patsnap.com

| Parameter | Description | Reference Reaction |

|---|---|---|

| Primary Synthesis Method | The main industrial route for producing the compound. | Friedel-Crafts Acylation patsnap.com |

| Key Raw Materials | The starting chemicals required for the synthesis. | 2,4-Dichlorofluorobenzene, Acetyl Chloride, Aluminum Trichloride (B1173362) patsnap.com |

| Role in Subsequent Synthesis | Its function as a reactant for more complex molecules. | Precursor for forming quinolone ring systems patsnap.com |

| Key Downstream Industries | Sectors that utilize this compound in their manufacturing processes. | Agrochemical, Pharmaceutical, Specialty Chemical chemimpex.com |

Exploration in Advanced Materials (e.g., Polymers, Coatings)

The unique chemical properties of this compound have led to its exploration in the field of material science for creating advanced materials like high-performance polymers and specialty coatings. chemimpex.com The incorporation of halogenated aromatic structures into material formulations can significantly enhance key properties such as durability, chemical resistance, and thermal stability. chemimpex.com

In the context of polymers, aromatic ketones are foundational units for classes of materials like polyaryletherketones (PAEKs), which are known for their exceptional strength and stability at high temperatures. The specific structure of this compound, with its combination of chlorine and fluorine atoms, presents opportunities for developing new polymers with tailored characteristics. The fluorine atom can enhance properties like chemical inertness and low surface energy, while the chlorine atoms can improve flame retardancy. These attributes are highly desirable in demanding applications found in the aerospace, automotive, and electronics industries. Similarly, in the formulation of protective coatings, these structural features can contribute to enhanced resistance against corrosion, UV degradation, and chemical exposure. chemimpex.com

| Structural Feature | Potential Property Enhancement in Polymers/Coatings |

|---|---|

| Aromatic Ring | Increases thermal stability, mechanical strength, and rigidity. |

| Halogen Atoms (Cl, F) | Enhances chemical resistance, flame retardancy, and durability. chemimpex.com |

| Fluorine Content | Can provide hydrophobic (water-repellent) properties and UV stability. |

| Ketone Group | Offers a potential site for cross-linking or further polymerization reactions. |

Computational Chemistry and Theoretical Studies

Molecular Modeling for Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure and conformational preferences of a molecule, which in turn dictate its physical properties and biological activity. The conformational landscape of 2',4'-dichloro-5'-fluoroacetophenone is primarily defined by the rotation of the acetyl group relative to the substituted phenyl ring.

The key dihedral angle (θ) is that between the plane of the phenyl ring and the plane of the carbonyl group (C=O). Two primary planar conformations are considered: s-trans and s-cis. In the s-trans conformation, the carbonyl oxygen is oriented away from the C2' chloro-substituent, while in the s-cis conformation, it is positioned towards it.

Studies on analogous 2'-substituted acetophenones have shown a strong preference for the s-trans conformer. acs.orgnih.gov This preference is driven by the need to minimize both steric hindrance and electrostatic repulsion between the electronegative carbonyl oxygen and the halogen substituent at the C2' position. nih.gov For this compound, the bulky chlorine atom at the C2' position would create significant steric and electronic repulsion with the carbonyl oxygen in the s-cis form. Therefore, the s-trans conformer is predicted to be substantially more stable.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface by systematically rotating the acetyl group. The results of such an analysis would likely confirm a global energy minimum corresponding to the s-trans conformation.

| Conformer | Dihedral Angle (θ) | Predicted Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| s-trans | ~180° | 0 (Global Minimum) | Minimized steric and electrostatic repulsion |

| s-cis | ~0° | Significantly higher | High steric/electrostatic repulsion between C=O and C2'-Cl |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These properties govern its reactivity, stability, and intermolecular interactions. Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations would also yield a molecular electrostatic potential (MEP) map, which illustrates the charge distribution. The MEP map would show regions of negative potential (electron-rich) around the carbonyl oxygen and the halogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be found on the hydrogen atoms, identifying them as sites for nucleophilic interaction. These computational insights are vital for predicting how the molecule will behave in chemical reactions. samipubco.com

| Calculated Parameter | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack | Localized primarily on the phenyl ring |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack | Localized over the acetyl group and the aromatic ring |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Moderate gap, indicating a relatively stable compound |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack | Negative potential on carbonyl oxygen; positive potential on hydrogens |

Prediction of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which is invaluable for the structural elucidation and verification of synthesized compounds. Quantum mechanical methods can accurately forecast Nuclear Magnetic Resonance (NMR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). umn.edu By modeling the molecule in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM), the predicted shifts can be refined to closely match experimental values.

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted spectra with experimental data provides unambiguous confirmation of the molecular structure. Discrepancies between predicted and observed values can often be rationalized by conformational effects or specific solvent interactions not fully captured by the computational model.

| Proton Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

|---|---|---|

| -COCH₃ (Methyl protons) | 2.66 | Calculated value would be derived from GIAO-DFT methods |

| Ar-H (Aromatic proton) | 7.41 | Calculated value would be derived from GIAO-DFT methods |

| Ar-H (Aromatic proton) | 7.49 | Calculated value would be derived from GIAO-DFT methods |

Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies can be performed to explore its potential interactions with various biological targets. Derivatives of similar scaffolds, such as dichlorophenoxy compounds, have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com A hypothetical docking study of this compound against a protein target would involve preparing the 3D structures of both the ligand and the protein. The ligand's geometry would first be optimized using quantum chemical methods.

Docking software, such as AutoDock Vina, would then be used to place the ligand into the active site of the protein and score the different binding poses. scispace.comnih.gov The results are evaluated based on the binding affinity (or docking score), typically in kcal/mol, and the specific intermolecular interactions formed, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. These studies can generate hypotheses about the compound's potential biological activity and guide further experimental validation.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Protein Target | The biological macromolecule of interest (e.g., an enzyme) | Cyclooxygenase-2 (COX-2) |

| Binding Affinity (kcal/mol) | The predicted binding free energy; more negative values indicate stronger binding | -7.5 kcal/mol |

| Interacting Amino Acid Residues | Specific residues in the protein's active site that interact with the ligand | Tyr385, Arg120, Ser530 |

| Types of Interactions | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions) | Hydrogen bond with Ser530; Halogen bond with Tyr385 |

Environmental and Safety Considerations in Research and Industrial Production

Minimizing Environmental Impact of Synthesis Processes

Efforts to reduce the environmental footprint of 2',4'-Dichloro-5'-fluoroacetophenone synthesis are aligned with the broader principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.com A key strategy involves replacing traditional, less efficient methods with modern, sustainable technologies.

Recent research has led to an optimized, four-step process for producing this compound that significantly improves its environmental profile. acs.org This process incorporates several green chemistry principles:

Advanced Reaction Technology: In the nitration step, the conventional mixed acid process has been substituted with microchannel continuous reaction technology. acs.org

Novel Catalysts: For fluorination reactions, a novel CNC+ catalyst has replaced traditional quaternary ammonium (B1175870) salt catalysts, leading to better catalytic efficiency, lower reaction temperatures, and higher product yields. acs.org In the acetylation step, the commonly used AlCl₃ is replaced by a magnetic, immobilized bisacid site catalyst ([HPhIm][FeCl₄]/MPNs), which combines both Brønsted and Lewis acid sites. acs.org

Solvent Recovery: In some synthesis routes, solvents such as dimethyl sulfoxide (B87167) (DMSO) used during fluorination can be recovered and reused, which reduces waste and lowers operational costs. google.comgoogle.com

Waste Reduction Strategies (e.g., reduced waste acid and exhaust emissions)

A primary goal in the industrial production of this compound is the reduction of waste streams, particularly acidic and gaseous emissions. The Pollution Prevention Act (PPA) provides a waste management hierarchy that prioritizes source reduction, followed by recycling, energy recovery, and treatment. epa.gov

The optimized synthesis process described above has achieved remarkable success in this area, resulting in an 87% reduction in waste acid and a 96% reduction in exhaust emissions compared to traditional methods. acs.org This is accomplished through innovations like using microchannel reactors and efficient, recyclable catalysts that minimize byproduct formation. acs.org

Another significant waste reduction strategy involves recycling the compound from the crystallization mother liquor. A patented method discloses a process for effectively recovering 2',4'-dichloro-5'-fluoro acetophenone (B1666503) from this waste stream. patsnap.com The process involves reacting the mother liquor with neopentyl glycol in the presence of a solid acid catalyst, which can also be recycled. patsnap.com This approach is designed to be environmentally friendly, with a high recovery rate and simple operation suitable for industrial-scale production. patsnap.com

| Strategy | Description | Key Benefit | Reference |

|---|---|---|---|

| Process Optimization | Replacement of traditional mixed acid process with microchannel technology and novel catalysts. | 87% reduction in waste acid; 96% reduction in exhaust emissions. | acs.org |

| Mother Liquor Recycling | Recovery of the compound from crystallization mother liquor using recyclable reagents like neopentyl glycol and a solid acid catalyst. | High recovery rate, reduced reagent waste, and lower production costs. | patsnap.com |

| Melt Crystallization | Purification method that allows the second eutectic mixture (crude) to be added to the next batch. | Increases overall yield by 6-8% by recycling impure product. | google.comgoogle.com |

| Solvent Recovery | Recovery and reuse of solvents like DMSO used in the synthesis process. | Reduces chemical consumption and waste generation. | google.comgoogle.com |

Safety Protocols in Handling and Synthesis

Strict safety protocols are mandatory when handling this compound to minimize risks to personnel. These protocols are detailed in Safety Data Sheets (SDS) and are based on good industrial hygiene and laboratory practices. echemi.comfishersci.frcdhfinechemical.com

Personal Protective Equipment (PPE): Personnel must use appropriate PPE to avoid contact with the chemical. echemi.com This includes:

Eye/Face Protection: Safety glasses with side-shields or goggles are required. cdhfinechemical.com For greater risk, a face shield may be necessary. cdhfinechemical.com

Skin Protection: Chemical-impermeable gloves must be worn and inspected before use. echemi.comcdhfinechemical.com A complete suit protecting against chemicals may be required depending on the potential for exposure. cdhfinechemical.com

Respiratory Protection: Work should be conducted in a well-ventilated area. echemi.com If dust or aerosols are generated, an approved air-purifying respirator should be used. cdhfinechemical.com

Handling and Storage: Safe handling and storage are crucial to prevent accidents and maintain chemical integrity.

Handling: Avoid contact with skin and eyes and the formation of dust. cdhfinechemical.com Do not eat, drink, or smoke in handling areas. fishersci.fr Hands should be thoroughly washed after handling. cdhfinechemical.com All sources of ignition should be removed. echemi.com

Storage: Store in a cool, dry, and well-ventilated place. fishersci.fr Keep containers tightly closed and protected from physical damage. fishersci.fr The compound should be stored away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures: In the event of an accidental release or exposure, specific procedures must be followed.

| Situation | Action Required | Reference |

|---|---|---|

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation occurs. | echemi.com |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | echemi.comcdhfinechemical.com |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. | echemi.comcdhfinechemical.com |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. | echemi.comcdhfinechemical.com |